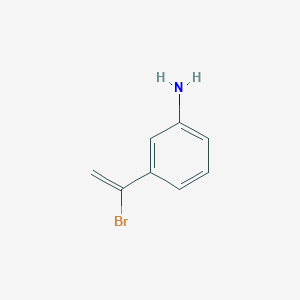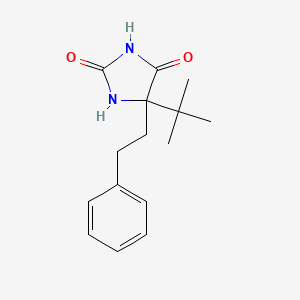![molecular formula C18H20O2 B14191963 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one CAS No. 922731-22-4](/img/structure/B14191963.png)
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one is an organic compound with the molecular formula C18H20O2 It is a ketone derivative characterized by the presence of a phenyl group substituted with a 4-methylphenoxy group and a 2,2-dimethylpropan-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one typically involves the reaction of 4-methylphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, followed by a Friedel-Crafts acylation to introduce the ketone functionality. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propanoic acid
Reduction: Formation of 2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-ol
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenoxy and ketone groups allows for potential hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Lacks the phenoxy group, resulting in different chemical and biological properties.
2,2-Dimethyl-1-(4-methylphenyl)propan-1-one: Similar structure but without the additional phenyl ring, leading to variations in reactivity and applications.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group instead of the phenoxy group, affecting its chemical behavior and uses.
Uniqueness
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one is unique due to the presence of both the phenoxy and ketone functionalities, which confer distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
922731-22-4 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)20-16-8-6-5-7-15(16)17(19)18(2,3)4/h5-12H,1-4H3 |
Clave InChI |
NTKVTCMGVQTOKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)

![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)

![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)

![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
